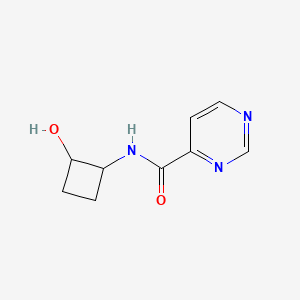
N-(2-hydroxycyclobutyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of “N-(2-Hydroxycyclobutyl)pyrimidine-4-carboxamide” consists of a pyrimidine ring attached to a carboxamide group and a cyclobutyl group with a hydroxyl substituent. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Scientific Research Applications
Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylases :
- Novel 4-hydroxy-2-(heterocyclic)pyrimidine-5-carboxamide inhibitors, similar in structure to N-(2-hydroxycyclobutyl)pyrimidine-4-carboxamide, have been developed for inhibiting hypoxia-inducible factor (HIF) prolyl hydroxylases (PHD). These compounds are potent, selective, and orally bioavailable, and they stimulate erythropoiesis. Clinical trials have been conducted for treating anemia using these inhibitors (Debenham et al., 2016).
Anticancer Activities :
- Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate derivatives, structurally related to this compound, have been synthesized and demonstrated good antitumor activity in human leukemia cell lines. These compounds induce apoptosis in cancer cells (Asha et al., 2010).
Antioxidant Agents :
- Novel derivatives of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate have been synthesized and evaluated for their antioxidant activity. They have shown promising results in antioxidant assays (Asha et al., 2009).
Wound Healing and Pain Management :
- 4-(Substituted benzyl)-2-Amino-6-HydroxyPyrimidine-5-Carboxamide nanoparticles have been studied for their potential in wound healing and pain management. In silico modeling has indicated significant activity in these applications (Panneerselvam et al., 2017).
Antiprotozoal Activity :
- Quaternary 2-phenylimidazo[1,2-a]pyridinum salts, related to this compound, have been prepared and evaluated for antiparasitic activity, showing effectiveness against Trypanosoma rhodesiense (Sundberg et al., 1990).
Antiviral Activity :
- Pyrimidine derivatives with structural similarities to this compound have been synthesized and shown to possess anti-influenza virus activity. These compounds were particularly effective against both types A and B influenza virus (Hisaki et al., 1999).
Blood Parameter Improvement in Cancer Treatment :
- 1,2,3,4-Tetrahydropyrimidine carboxamide derivatives have shown potential in improving blood parameters such as hemoglobin, RBC, platelets, and WBC in the context of breast cancer treatment (Jayanthi et al., 2015).
properties
IUPAC Name |
N-(2-hydroxycyclobutyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c13-8-2-1-6(8)12-9(14)7-3-4-10-5-11-7/h3-6,8,13H,1-2H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRHHKBWNBEBTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC(=O)C2=NC=NC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride](/img/structure/B2616133.png)
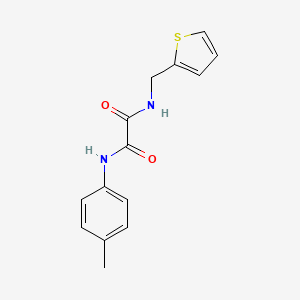
![6-Bromobenzo[b]thiophen-2-amine](/img/structure/B2616136.png)


![N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-2-phenylacetamide](/img/structure/B2616139.png)
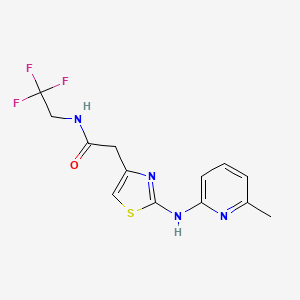
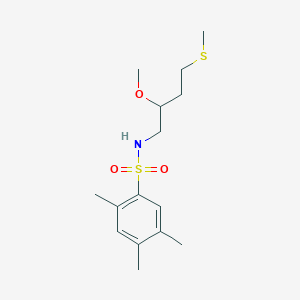
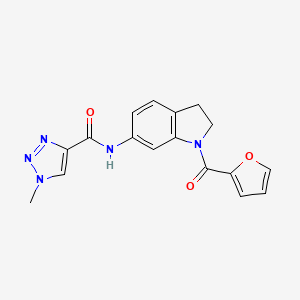
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2616147.png)
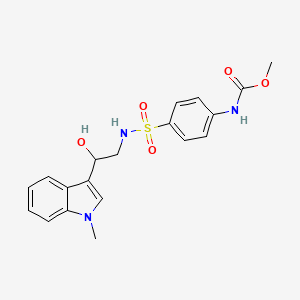
![8-(2,6-Dimethylmorpholin-4-yl)-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B2616149.png)
![ethyl 2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)butanoate](/img/structure/B2616152.png)